molecular formula C29H34N2O3S B2975070 1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536701-37-8

1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2975070
CAS No.: 536701-37-8
M. Wt: 490.66
InChI Key: LEAWGOLKVWFKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unique substituents include:

  • A carbothioamide (-C(=S)NH2) group at position 2, which replaces the oxygen atom in traditional carboxamides, enhancing thiol-mediated interactions and metabolic stability .
  • A (3,5-dimethylphenoxy)methyl substituent at position 1, which increases steric bulk and lipophilicity compared to simpler alkyl or aryl groups .

Synthesis likely involves multi-step functionalization of the isoquinoline scaffold, with characterization via NMR, FT-IR, and X-ray crystallography, as seen in analogous compounds .

Properties

IUPAC Name

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O3S/c1-20-14-21(2)16-24(15-20)34-19-26-25-18-28(33-4)27(32-3)17-23(25)11-13-31(26)29(35)30-12-10-22-8-6-5-7-9-22/h5-9,14-18,26H,10-13,19H2,1-4H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAWGOLKVWFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCC4=CC=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic compound with potential biological activity. Its complex structure includes a carbothioamide group and multiple methoxy and phenyl substituents. The molecular formula is C29H34N2O3S, with a molecular weight of 490.66 g/mol.

PropertyValue
Molecular FormulaC29H34N2O3S
Molecular Weight490.66 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmitter regulation. Research indicates that isoquinoline derivatives can modulate the release of norepinephrine and interact with catechol O-methyltransferase (COMT) .

Pharmacological Effects

This compound has been studied for its potential effects on:

  • Neurotransmitter Release : The compound may influence norepinephrine levels in the brain, which is crucial for mood regulation and cognitive functions.
  • Antioxidant Activity : Isoquinoline derivatives are often evaluated for their ability to scavenge free radicals, contributing to their potential neuroprotective effects.
  • Antimicrobial Properties : Some studies suggest that similar compounds exhibit antibacterial and antifungal activities, though specific data on this compound is limited.

Study 1: Norepinephrine Depleting Activity

In a study assessing various isoquinoline derivatives, it was found that structural modifications significantly impacted norepinephrine depleting activity. Specifically, methyl substituents in certain positions were shown to eliminate this activity in some compounds while enhancing it in others . This suggests that the specific arrangement of substituents in this compound could similarly influence its efficacy.

Study 2: In Silico Evaluations

In silico evaluations of isoquinoline derivatives have indicated promising pharmacokinetic properties for compounds similar to this compound. These studies predict good oral bioavailability and potential for central nervous system penetration .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of focus include:

  • In Vivo Studies : To confirm the effects observed in vitro and through computational models.
  • Structure-Activity Relationship (SAR) Studies : To identify specific structural features that enhance or diminish biological activity.
  • Therapeutic Applications : Investigating the compound's potential use in treating neurodegenerative diseases or mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Name/ID Substituents Functional Groups Key Properties/Activities References
Target Compound 1-((3,5-dimethylphenoxy)methyl), N-phenethyl, 2-carbothioamide Carbothioamide, phenethyl, dimethoxy N/A (inferred: high lipophilicity) -
6f (N-phenyl carboxamide) 1-methyl, N-phenyl, 2-carboxamide Carboxamide, methyl No significant bioactivity reported
6l (N,N-diphenyl carboxamide) 1-phenyl, N-phenyl, 2-carboxamide Carboxamide, phenyl Moderate lipophilicity
6k (methylsulfonyl) 1-phenyl, 2-methylsulfonyl Sulfonyl, methyl Enhanced polarity
N-(2,5-dimethylphenyl) carbothioamide (6) 2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Carbothioamide, pyridinyl IC₅₀ = 0.8 µM/L (MCF-7 cells)

Key Observations:

Carbothioamide vs. Sulfonyl groups (e.g., 6k) increase polarity, reducing membrane permeability relative to carbothioamides .

Substituent Effects: The phenethyl group in the target compound may confer greater lipophilicity (logP ~4.5–5.0, estimated) than smaller alkyl groups (e.g., 6d: ethyl) or phenyl groups (6l), aiding cellular uptake . The (3,5-dimethylphenoxy)methyl substituent offers steric hindrance and lipophilicity similar to ’s N-(dimethylphenyl) derivatives, which demonstrated enhanced antioxidant activity .

Biological Activity :

  • Carbothioamide analogs in showed IC₅₀ values comparable to Doxorubicin (e.g., compound 6: 0.8 µM/L), suggesting the target compound may also exhibit potent anticancer effects .
  • Antioxidant activity in ’s carbothioamides correlates with electron-donating groups (e.g., dimethoxy), a feature shared by the target compound .

Q & A

Q. What are the established synthetic routes for 1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of dihydroisoquinoline derivatives often employs the Bischler–Napieralski reaction, cyclization of β-phenethylamides, or nucleophilic substitution at the 1-position of pre-formed dihydroisoquinoline scaffolds . For example, analogous compounds (e.g., 6l in ) were synthesized via carboxamide coupling under reflux in dichloromethane with triethylamine as a base . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of phenethylamine to intermediates (e.g., 1.2:1 molar ratio). Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Focus on diagnostic signals like aromatic protons (δ 6.5–7.4 ppm for phenoxy and dimethoxy groups), methylene bridges (δ 2.6–3.9 ppm), and thiocarbamide protons (δ ~10 ppm if NH is present). Compare with analogous compounds (e.g., 6i and 6k in ) to validate substituent positions .
  • HRMS : Confirm molecular weight (e.g., C29H32N2O3S requires exact mass 488.2134).
  • Elemental Analysis : Verify C, H, N, S percentages (e.g., ±0.3% deviation from theoretical values as in 6l ).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data arising from dynamic conformational changes in the dihydroisoquinoline ring?

  • Methodological Answer : Dynamic effects (e.g., ring puckering or hindered rotation) may cause signal splitting or broadening. Strategies include:
  • Variable-Temperature NMR (VT-NMR) : Resolve overlapping peaks (e.g., δ 3.74–3.79 ppm in 6i ) by cooling to –40°C to slow conformational exchange.
  • 2D Techniques : Use COSY to correlate coupled protons (e.g., methylene groups at δ 2.61–3.33 ppm in 6i ) or NOESY to confirm spatial proximity of substituents.
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed conformers .

Q. What computational strategies can predict the bioactivity of this compound against neurological targets (e.g., monoamine oxidase or σ receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B or σ-1 receptor binding pockets. Prioritize scaffold features shared with active analogs (e.g., 6l ’s carboxamide group and M1608 ’s chlorophenyl substitution ).
  • QSAR Modeling : Train models on dihydroisoquinoline datasets to correlate substituent electronegativity (e.g., thiocarbamide vs. carboxamide) with IC50 values.
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to identify critical hydrogen bonds (e.g., between thiocarbamide and Asp/Lys residues) .

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for the thiocarbamide moiety in this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the thiocarbamide group with carboxamide, sulfonamide, or urea derivatives (see 6f , 6k , and 6l in ).
  • In Vitro Assays : Test inhibition of acetylcholinesterase (Ellman’s method) or σ-receptor binding (radioligand displacement). Normalize activity to lipophilicity (logP via HPLC) and steric parameters (molar refractivity).
  • Data Analysis : Use PCA or cluster analysis to group compounds by substituent effects (e.g., thiocarbamide’s electron-withdrawing vs. carboxamide’s H-bonding) .

Notes for Experimental Design

  • Contradiction Analysis : When SAR data conflicts with computational predictions (e.g., lower activity despite favorable docking scores), evaluate membrane permeability (PAMPA assay) or metabolic stability (microsomal incubation) .
  • Theoretical Frameworks : Link research to isoquinoline pharmacology (e.g., dopamine receptor modulation ) or thiocarbamide redox chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.